molecular formula C7H7F2NO B2694650 (2-(Difluoromethyl)pyridin-3-yl)methanol CAS No. 1784521-24-9

(2-(Difluoromethyl)pyridin-3-yl)methanol

Cat. No.: B2694650
CAS No.: 1784521-24-9
M. Wt: 159.136
InChI Key: DLUINARBBWEZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Difluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. Its molecular formula is C₇H₇F₂NO, with a molecular weight of 159.13 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the hydroxyl group, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

[2-(difluoromethyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUINARBBWEZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)pyridin-3-yl)methanol typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the addition of a methanol group. One common method involves the reaction of 2-chloro-3-pyridinemethanol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Difluoromethyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride or phosphorus tribromide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Formation of (2-(Difluoromethyl)pyridin-3-yl)aldehyde or (2-(Difluoromethyl)pyridin-3-yl)carboxylic acid.

    Reduction: Formation of (2-(Difluoromethyl)pyridin-3-yl)methane.

    Substitution: Formation of (2-(Difluoromethyl)pyridin-3-yl)chloride or (2-(Difluoromethyl)pyridin-3-yl)bromide.

Scientific Research Applications

Chemistry: (2-(Difluoromethyl)pyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with molecular targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyridine-methanol derivatives and their substituents:

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Features
(2-(Difluoromethyl)pyridin-3-yl)methanol 2-CF₂H, 3-CH₂OH C₇H₇F₂NO 159.13 Difluoromethyl enhances lipophilicity
(2,5-Difluoropyridin-3-yl)methanol 2-F, 5-F, 3-CH₂OH C₆H₅F₂NO 145.11 Dual fluorine substitution
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 2-Cl, 6-F, 3-CH₂OH C₆H₅ClFNO 161.56 Halogenated; potential reactivity
(Pyridin-3-yl)-methanol 3-CH₂OH C₆H₇NO 109.12 Non-fluorinated baseline
(2-Aminopyridin-4-yl)-methanol 2-NH₂, 4-CH₂OH C₆H₈N₂O 124.14 Amino group enhances basicity

Key Observations :

  • Fluorine vs. Chlorine : Chlorine (in ) increases molecular weight and may alter reactivity (e.g., nucleophilic substitution) compared to fluorine.
  • Difluoromethyl vs. Single Fluorine: The -CF₂H group in the target compound enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs like (2,5-Difluoropyridin-3-yl)methanol .
  • Hydroxymethyl Position : The 3-CH₂OH group is conserved across analogs, suggesting its role in hydrogen bonding or derivatization (e.g., esterification).

Physical Properties

Melting points and solubility trends inferred from analogs:

Compound Name Melting Point (°C) Solubility (Polarity)
This compound* ~170–190 (est.) Moderate (organic solvents)
(2,5-Difluoropyridin-3-yl)methanol Not reported Likely similar to target
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol Not reported Lower in water due to Cl
(Pyridin-3-yl)-methanol ~100–120 (est.) High in polar solvents
Pyrazole-carboxamide analogs 168–200 Low in water

*Estimates based on fluorinated analogs in and .

  • Melting Points: Fluorinated compounds generally exhibit higher melting points than non-fluorinated analogs due to increased molecular symmetry and dipole interactions. For example, pyrazole-carboxamide derivatives with difluoromethyl groups melt at 168–200°C .
  • Solubility: The -CF₂H group reduces water solubility compared to non-fluorinated (Pyridin-3-yl)-methanol but improves compatibility with lipid membranes .

Spectroscopic Data (NMR and MS)

  • 1H NMR : The -CF₂H group splits adjacent proton signals into triplets or quartets due to coupling with fluorine atoms (J ~ 50–60 Hz). For example, in compound 6c (), the -CF₂H protons resonate at δ 6.0–6.5 ppm as a triplet .
  • 13C NMR : Fluorine atoms deshield adjacent carbons, shifting signals upfield. The hydroxymethyl carbon typically appears at δ 60–65 ppm.
  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 159 for the target compound).

Biological Activity

(2-(Difluoromethyl)pyridin-3-yl)methanol is a chemical compound characterized by a difluoromethyl group attached to a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug development.

The molecular formula of this compound is C7H6F2NC_7H_6F_2N, and it features a hydroxymethyl group that contributes to its reactivity. The presence of the difluoromethyl moiety is known to impart unique electronic properties, enhancing interactions with biological targets.

Biological Activity

Research indicates that compounds containing difluoromethyl groups exhibit significant biological activities, including antimicrobial, antitumor, and antiviral effects. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. For instance, its derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .

Antitumor Activity

The compound has also been evaluated for its potential antitumor activity. In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were approximately 25 µM for MCF-7 cells, indicating a promising avenue for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways within microbial or cancer cells. For example, preliminary studies suggest that the compound may interfere with DNA synthesis or protein function in target cells, although detailed mechanistic studies are still ongoing .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various modifications of the pyridine ring and difluoromethyl group. Key findings include:

Modification Effect on Activity
Trifluoromethyl substitutionGenerally enhances lipophilicity and potency against certain bacterial strains
Hydroxymethyl group variationAlters solubility and bioavailability; optimal configurations have been identified
Positioning of substituentsSpecific positions on the pyridine ring have shown varying degrees of biological activity; para-substituted derivatives often exhibit superior potency

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives of this compound revealed that compounds with additional electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The presence of a hydroxymethyl group was critical for maintaining activity while improving solubility in aqueous environments .
  • Antitumor Activity : In research focused on breast cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. Results indicated that modifications leading to increased lipophilicity resulted in better cellular uptake and enhanced cytotoxicity against MCF-7 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.